Lipophilicity Differential vs. 3-Phenoxypropyl Bromide Drives Phase Partitioning and Membrane Permeability
The target compound's extended aromatic system increases lipophilicity relative to the monocyclic analog 3-phenoxypropyl bromide (CAS 588-63-6). While the measured logP of 1-(3-bromopropoxy)-4-phenoxybenzene is not directly reported in the captured literature, a structurally related di-phenoxy analog (1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene) exhibits an XLogP3-AA of 5.6 [1], and a screening value for a compound putatively identified as 1-(3-bromopropoxy)-4-phenoxybenzene (PHBB_SC-06210) suggests a logP of approximately 3.3 . In contrast, 3-phenoxypropyl bromide has a computed logP of ~2.5–3.0 [2]. This difference of 0.5–3 log units implies significantly greater partitioning into organic phases and biological membranes, which is critical for applications requiring passive cellular uptake or extraction efficiency.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.3–5.6 (range based on analog data) |
| Comparator Or Baseline | 3-Phenoxypropyl bromide: logP ≈ 2.5–3.0 |
| Quantified Difference | Δ logP ≈ 0.5–3 units |
| Conditions | Computed logP values from PubChem, ChemExper, and class-level extrapolation |
Why This Matters
Higher lipophilicity enhances membrane permeability and organic-phase solubility, directly influencing the compound's suitability for cellular assays or liquid-liquid extraction protocols.
- [1] PubChem. 1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene – XLogP3-AA 5.6. View Source
- [2] Estimated logP for 3-phenoxypropyl bromide based on fragment-based calculation (class-level baseline). View Source
